molecular formula C22H29N5O3S2 B11206612 2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B11206612
M. Wt: 475.6 g/mol
InChI Key: DILAEKPHRIMIJD-UHFFFAOYSA-N
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Description

2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The subsequent steps involve the introduction of the diethylamino group, the isopropyl group, and the methoxy-methylphenyl group under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The diethylamino group and the methoxy-methylphenyl group contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as:

The uniqueness of 2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H29N5O3S2

Molecular Weight

475.6 g/mol

IUPAC Name

2-[[2-(diethylamino)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C22H29N5O3S2/c1-7-26(8-2)21-24-19-18(32-21)20(29)27(13(3)4)22(25-19)31-12-17(28)23-15-11-14(5)9-10-16(15)30-6/h9-11,13H,7-8,12H2,1-6H3,(H,23,28)

InChI Key

DILAEKPHRIMIJD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C)OC)C(C)C

Origin of Product

United States

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